AZD3514 is a first-in-class, orally bioavailable selective androgen receptor down-regulator (SARD). Unlike traditional antiandrogens, it operates via a dual mechanism: it not only inhibits ligand-driven nuclear translocation but also actively down-regulates androgen receptor (AR) protein levels [1]. From a procurement and processability standpoint, AZD3514 is highly optimized for in vivo laboratory workflows, exhibiting exceptional aqueous solubility (18 mg/mL at pH 6.5) and robust oral bioavailability across multiple species [2]. This combination of targeted protein degradation and excellent formulation compatibility makes it a highly reliable chemical probe for advanced oncology, endocrinology, and drug-resistance research.
Generic substitution with first-generation (e.g., bicalutamide) or second-generation (e.g., enzalutamide) AR antagonists fundamentally fails when modeling advanced castration-resistant prostate cancer (CRPC). Standard antagonists strictly compete for the ligand-binding domain without reducing receptor expression, which often leads to assay failure when studying resistance driven by AR overexpression or point mutations [1]. AZD3514 directly degrades the androgen receptor, maintaining efficacy in bicalutamide-resistant sub-clones where pure antagonists lose their antiproliferative effect[2]. Substituting AZD3514 with a non-degrading antagonist will compromise any assay designed to evaluate receptor down-regulation, protein clearance, or ligand-independent AR signaling.
AZD3514 functions as a selective androgen receptor down-regulator (SARD), actively reducing nuclear AR levels in LNCaP prostate cancer cells with a pIC50 of 5.75 (inducing degradation at approximately 1 to 5.75 μM) . In contrast, standard baseline antagonists like bicalutamide and enzalutamide strictly inhibit binding and do not induce receptor degradation at comparable concentrations [1].
| Evidence Dimension | Nuclear AR protein down-regulation |
| Target Compound Data | AZD3514: pIC50 = 5.75 (active degradation) |
| Comparator Or Baseline | Bicalutamide / Enzalutamide: 0% down-regulation (no degradation) |
| Quantified Difference | Absolute mechanistic divergence (active degradation vs. pure antagonism) |
| Conditions | In vitro LNCaP human prostate cancer cell assay (absence of androgen) |
Procuring AZD3514 is essential for researchers requiring active receptor clearance rather than simple competitive blockade.
Unlike many early-stage PROTACs or large-molecule degraders that suffer from poor permeability and require complex intravenous formulations, AZD3514 demonstrates excellent pharmacokinetic properties for in vivo use. It achieves an oral bioavailability of 74% in rats and 75% in dogs [1]. Furthermore, its aqueous solubility is highly favorable, measuring 18 mg/mL in pH 6.5 phosphate buffer and 24 mg/mL in pH 1.2 simulated gastric fluid [2].
| Evidence Dimension | Oral Bioavailability and Aqueous Solubility |
| Target Compound Data | AZD3514: 74-75% oral bioavailability; 18 mg/mL solubility at pH 6.5 |
| Comparator Or Baseline | Early-stage AR PROTACs: Typically <20% oral bioavailability, requiring complex cyclodextrin vehicles |
| Quantified Difference | >3-fold higher oral bioavailability with superior aqueous solubility |
| Conditions | In vivo rat/dog PK studies and in vitro pH-dependent solubility assays |
High solubility and oral bioavailability drastically simplify formulation workflows and reduce the need for specialized dosing vehicles in animal models.
AZD3514 maintains potent anti-tumor activity in models where first-generation antiandrogens fail. In LNCaP sub-clones serially maintained in bicalutamide to induce resistance, AZD3514 successfully caused a dose-dependent inhibition of cell survival and significantly reduced both PSA mRNA and AR protein levels [1]. Bicalutamide, serving as the baseline, exhibits no significant antiproliferative effect in these resistant sub-clones [2].
| Evidence Dimension | Cell survival inhibition in resistant models |
| Target Compound Data | AZD3514: Dose-dependent inhibition and AR/PSA reduction |
| Comparator Or Baseline | Bicalutamide: Loss of antiproliferative efficacy |
| Quantified Difference | Restoration of pathway inhibition in resistant cells |
| Conditions | Bicalutamide-resistant LNCaP sub-clones in vitro |
Provides a validated chemical tool for laboratories specifically investigating resistance mechanisms to standard-of-care antiandrogens.
Despite having a modest AR ligand-binding domain (LBD) Ki of 2.2 μM, AZD3514's dual mechanism (translocation inhibition and receptor down-regulation) translates to robust in vivo efficacy. In male Copenhagen rats bearing androgen-dependent Dunning R3327H prostate tumors, oral administration of AZD3514 at 50 mg/kg/day resulted in a 64% inhibition of tumor growth (P<0.001) compared to vehicle controls, alongside confirmed reduction of nuclear AR protein [1]. This demonstrates that its SARD mechanism efficiently compensates for lower binding affinity compared to pure nanomolar antagonists .
| Evidence Dimension | In vivo tumor growth inhibition |
| Target Compound Data | AZD3514: 64% inhibition at 50 mg/kg/day |
| Comparator Or Baseline | Vehicle Control: 0% inhibition (unrestricted growth) |
| Quantified Difference | 64% reduction in tumor volume driven by AR down-regulation |
| Conditions | Dunning R3327H rat prostatic adenocarcinoma model (oral dosing) |
Validates AZD3514 as a highly effective, orally active in vivo probe for suppressing AR-driven tumor growth.
Because AZD3514 exhibits exceptional oral bioavailability (74-75%) and high aqueous solubility (18 mg/mL at pH 6.5), it is the preferred choice for oral dosing in rodent xenograft models of CRPC. It eliminates the need for complex, low-yield intravenous PROTAC formulations, streamlining preclinical workflows [1].
AZD3514 is utilized as a specific chemical probe in comparative assays alongside pure antagonists like enzalutamide. It allows researchers to isolate the downstream transcriptional and apoptotic effects of physical AR protein clearance (SARD mechanism) from simple ligand-binding domain blockade [2].
In cell lines engineered or evolved to resist first-generation therapies (e.g., bicalutamide-resistant LNCaP sub-clones), AZD3514 serves as a positive control for restoring pathway inhibition. Its ability to bypass LBD-mutation-driven resistance makes it critical for evaluating new therapeutic combinations[3].